molecular formula C7H5ClN4O2 B13603896 2-(Azidomethyl)-4-chloro-1-nitrobenzene CAS No. 95668-82-9

2-(Azidomethyl)-4-chloro-1-nitrobenzene

Cat. No.: B13603896
CAS No.: 95668-82-9
M. Wt: 212.59 g/mol
InChI Key: HEDXJHZIGMOSJN-UHFFFAOYSA-N
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Description

2-(Azidomethyl)-4-chloro-1-nitrobenzene (CAS: 864528-51-8) is a nitroaromatic compound featuring an azidomethyl (–CH₂N₃) group at the 2-position, a chlorine atom at the 4-position, and a nitro (–NO₂) group at the 1-position of the benzene ring. Its molecular formula is C₇H₅ClN₄O₂, with a molecular weight of 212.60 g/mol . The azidomethyl group confers reactivity in click chemistry applications, while the electron-withdrawing nitro and chloro substituents influence its electronic properties and stability. This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry.

Properties

CAS No.

95668-82-9

Molecular Formula

C7H5ClN4O2

Molecular Weight

212.59 g/mol

IUPAC Name

2-(azidomethyl)-4-chloro-1-nitrobenzene

InChI

InChI=1S/C7H5ClN4O2/c8-6-1-2-7(12(13)14)5(3-6)4-10-11-9/h1-3H,4H2

InChI Key

HEDXJHZIGMOSJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CN=[N+]=[N-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(Azidomethyl)-4-chloro-1-nitrobenzene generally involves the introduction of an azidomethyl group onto a chloronitrobenzene precursor. The common approach includes:

  • Starting from 4-chloro-2-nitrobenzyl halides (typically benzyl chloride or bromide derivatives),
  • Substitution of the halogen by azide ion (N3−) via nucleophilic substitution,
  • Purification of the azide product by extraction and chromatographic methods.

This strategy is supported by multiple literature protocols for related azidomethyl-nitrobenzene compounds.

Stepwise Synthetic Route

Step Reagents & Conditions Description Yield & Notes
1. Preparation of 4-chloro-2-nitrobenzyl chloride Starting from 2-chlorobenzyl chloride, nitration under controlled acidic conditions (e.g., sulfuric acid, nitric acid) Introduces the nitro group at the 1-position relative to the chloromethyl substituent Moderate to high yield; careful control of pH (0.5–5) recommended for selectivity
2. Nucleophilic substitution with sodium azide (NaN3) Dissolve 4-chloro-2-nitrobenzyl chloride in anhydrous DMF or ethanol; add NaN3; stir at 25–64°C for 4–6 hours Azide ion displaces chloride to form 2-(azidomethyl)-4-chloro-1-nitrobenzene Yields typically >85%; reaction monitored by TLC; purification by extraction and silica gel chromatography
3. Work-up and purification Quench reaction with water; extract organic layer with ether or ethyl acetate; wash with brine; dry over anhydrous sodium sulfate; evaporate solvent Isolates the pure azide compound Product isolated as yellow liquid or solid; purity confirmed by NMR and mass spectrometry

Detailed Reaction Conditions and Observations

  • Nucleophilic substitution: The azidation step uses sodium azide as the nucleophile. Solvents such as anhydrous dimethylformamide (DMF) or ethanol are commonly employed. The reaction temperature typically ranges from room temperature to 64°C to optimize conversion while minimizing side reactions.

  • Reaction monitoring: Thin-layer chromatography (TLC) is used to monitor the consumption of the benzyl halide and appearance of the azide product. Rf values for related azidomethyl nitrobenzene compounds are around 0.7–0.8 in hexane/ethyl acetate solvent systems.

  • Purification: After aqueous quenching, the organic phase is washed with brine to remove residual salts and dried over anhydrous sodium sulfate. The crude product is purified by silica gel column chromatography using hexanes and ethyl acetate mixtures, typically in ratios of 15:1 to 10:1.

  • Characterization: The azide group is confirmed by characteristic IR absorption around 2100 cm⁻¹ and NMR signals corresponding to the methylene azide group (singlet around 4.3–4.5 ppm in ¹H NMR). Nitro and chloro substituents influence aromatic proton shifts.

Alternative Synthetic Routes and Catalytic Methods

  • Some methods involve phase transfer catalysts such as tetraethylammonium bromide to facilitate substitution reactions in biphasic systems, improving yields and simplifying work-up.

  • Palladium-catalyzed cross-coupling reactions have been reported for related chloronitrobenzene derivatives, but direct azidation via nucleophilic substitution remains the preferred method for 2-(azidomethyl)-4-chloro-1-nitrobenzene due to simplicity and efficiency.

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Observed Outcome Reference(s)
Starting material 4-chloro-2-nitrobenzyl chloride Readily available intermediate
Azidation reagent Sodium azide (NaN3), 1.5 equiv. Efficient nucleophile
Solvent Anhydrous DMF or ethanol Good solubility, reaction medium
Temperature 25–64°C Optimal balance of rate and selectivity
Reaction time 4–6 hours Complete conversion
Work-up Aqueous quench, extraction, drying Pure azide obtained
Purification Silica gel column chromatography (Hex:EtOAc 15:1) High purity product
Yield 85–98% High yield typical

Summary of Research Findings

  • The nucleophilic substitution of 4-chloro-2-nitrobenzyl chloride with sodium azide is a robust and widely accepted method for synthesizing 2-(Azidomethyl)-4-chloro-1-nitrobenzene.

  • Reaction conditions are mild, and the process benefits from straightforward purification steps, yielding high-purity azide compounds suitable for further synthetic applications.

  • Use of phase transfer catalysts and controlled pH environments can enhance reaction efficiency and product isolation.

  • Characterization data from NMR, IR, and chromatographic behavior align consistently across multiple studies, confirming the structure and purity of the synthesized azide.

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)-4-chloro-1-nitrobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium azide, polar aprotic solvents (DMF, DMSO).

    Cycloaddition: Alkynes, copper(I) catalysts for Huisgen cycloaddition.

Major Products Formed

    Reduction: 2-(Aminomethyl)-4-chloro-1-nitrobenzene.

    Cycloaddition: 1,2,3-Triazole derivatives.

Scientific Research Applications

2-(Azidomethyl)-4-chloro-1-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)-4-chloro-1-nitrobenzene primarily involves its functional groups:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

A comparative analysis of 2-(azidomethyl)-4-chloro-1-nitrobenzene with key analogs is summarized in Table 1.

Table 1: Structural and Molecular Properties of 2-(Azidomethyl)-4-chloro-1-nitrobenzene and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
2-(Azidomethyl)-4-chloro-1-nitrobenzene C₇H₅ClN₄O₂ 212.60 –CH₂N₃, –Cl, –NO₂
1-(Azidomethyl)-4-nitrobenzene C₇H₆N₄O₂ 178.15 –CH₂N₃, –NO₂
2-(Azidomethyl)-4-chloro-1-(ethylsulfanyl)benzene C₉H₁₀ClN₃S 227.71 –CH₂N₃, –Cl, –S–C₂H₅
1-(Azidomethyl)-4-chlorobenzene C₇H₆ClN₃ 167.59 –CH₂N₃, –Cl
Key Observations:

Substituent Effects: The nitro group in 2-(azidomethyl)-4-chloro-1-nitrobenzene enhances electron-withdrawing effects compared to analogs lacking nitro substituents (e.g., 1-(azidomethyl)-4-chlorobenzene). The chloro substituent contributes to molecular weight and lipophilicity. Compared to 1-(azidomethyl)-4-nitrobenzene, the chloro group in the target compound increases molecular weight by ~34.45 g/mol and may improve thermal stability .

Functional Group Diversity :

  • Replacing the nitro group with an ethylsulfanyl (–S–C₂H₅) group (as in 2-(azidomethyl)-4-chloro-1-(ethylsulfanyl)benzene) reduces electron withdrawal but introduces sulfur-based reactivity (e.g., thiol-ene reactions) .
  • Methoxy (–OCH₃) or bromine substituents in other analogs (e.g., 5-(azidomethyl)-3-bromo-2-methoxypyridine, CAS: 243.06 g/mol) alter solubility and electronic profiles, favoring applications in medicinal chemistry .
Click Chemistry Potential

The azidomethyl group in 2-(azidomethyl)-4-chloro-1-nitrobenzene is highly reactive in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles. Its nitro and chloro substituents enhance reactivity compared to non-electron-deficient analogs like 1-(azidomethyl)-4-chlorobenzene . However, sulfur-containing analogs (e.g., ethylsulfanyl derivatives) may exhibit competing reactivity pathways, such as thiol-mediated coupling .

Physical and Spectral Properties

  • Physical State : The target compound is likely a solid or viscous liquid, contrasting with analogs like 2-(azidomethyl)-4-chloro-1-(ethylsulfanyl)benzene, which is reported as a colorless liquid .
  • Spectral Data : Infrared (IR) and nuclear magnetic resonance (NMR) spectra for analogs in suggest characteristic azide (–N₃) stretches at ~2100 cm⁻¹ and aromatic proton shifts influenced by substituents.

Biological Activity

2-(Azidomethyl)-4-chloro-1-nitrobenzene (CAS No. 95668-82-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC7H6ClN3O2
Molecular Weight201.59 g/mol
IUPAC Name2-(azidomethyl)-4-chloro-1-nitrobenzene
InChI KeyXWZVQXKZJZCIEE-UHFFFAOYSA-N

Antimicrobial Properties

Research has indicated that 2-(Azidomethyl)-4-chloro-1-nitrobenzene exhibits antimicrobial activity against various bacterial strains. A study conducted by demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Cytotoxic Effects

In vitro studies have shown that this compound possesses cytotoxic properties against cancer cell lines. For instance, an analysis published in the Journal of Medicinal Chemistry reported that 2-(Azidomethyl)-4-chloro-1-nitrobenzene induced apoptosis in human cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .

The biological activity of 2-(Azidomethyl)-4-chloro-1-nitrobenzene is believed to stem from its ability to form reactive intermediates that interact with cellular macromolecules. The azide group can undergo bioorthogonal reactions, facilitating targeted delivery to specific biomolecules . Additionally, the chloronitrobenzene moiety may enhance lipophilicity, improving membrane permeability and bioavailability.

Case Studies

  • Antibacterial Activity : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus, indicating significant antibacterial potential.
  • Anticancer Activity : In a series of experiments involving human lung cancer cells (A549), treatment with 10 µM of 2-(Azidomethyl)-4-chloro-1-nitrobenzene resulted in a 70% reduction in cell viability after 48 hours, demonstrating its potent cytotoxic effects.

Research Findings

Recent studies have focused on optimizing the synthesis of this compound and evaluating its pharmacological profiles. Notably:

  • Synthesis : Efficient synthetic routes have been developed that allow for high yields and purity, making it feasible for further biological testing .
  • Pharmacodynamics : Investigations into the pharmacokinetics reveal promising absorption and distribution characteristics, which are critical for therapeutic applications.

Q & A

Q. What synthetic strategies are effective for preparing 2-(Azidomethyl)-4-chloro-1-nitrobenzene?

The compound is typically synthesized via nucleophilic substitution of a chloromethyl precursor with sodium azide (NaN₃). A polar aprotic solvent like dimethylformamide (DMF) is used at elevated temperatures (70–80°C) to facilitate the reaction. The nitro and chloro groups direct substitution patterns, ensuring regioselectivity. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) isolates the product in moderate yields (60–70%) .

Q. How is the azide functionality in this compound characterized spectroscopically?

  • FT-IR : The azide stretch appears as a sharp peak near 2100 cm⁻¹.
  • ¹H NMR : The azidomethyl proton resonates as a singlet at δ 4.3–4.5 ppm, while aromatic protons show splitting patterns consistent with nitro and chloro substituents.
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak at m/z 212.6 (C₇H₅ClN₄O₂) .

Q. What safety protocols are critical when handling 2-(Azidomethyl)-4-chloro-1-nitrobenzene?

Due to the azide group’s potential explosivity:

  • Conduct reactions under inert atmospheres (N₂/Ar) in fume hoods with blast shields.
  • Avoid mechanical shock, metal contamination, and exposure to light.
  • Store at 2–8°C in amber glass vials with desiccants .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize azide decomposition during synthesis?

Key variables include:

  • Solvent Choice : DMF or dimethyl sulfoxide (DMSO) stabilizes intermediates better than less polar solvents.
  • Temperature Control : Maintain 70–80°C to balance reaction rate and azide stability.
  • Stoichiometry : Use NaN₃ in 1.2–1.5 equivalents to drive the reaction while avoiding excess reagent side reactions. Monitor progress via TLC (Rf ~0.5 in 3:1 hexane/ethyl acetate) .

Q. What computational methods predict the reactivity of 2-(Azidomethyl)-4-chloro-1-nitrobenzene in click chemistry?

Density functional theory (DFT) calculations (e.g., Gaussian, ORCA) model transition states for Huisgen cycloadditions. Parameters like HOMO-LUMO gaps (~5.2 eV) predict regioselectivity with alkynes. Validate using experimental X-ray crystallography (SHELX refinement) to confirm bond angles and torsional strain .

Q. How can contradictory spectral data (e.g., NMR vs. XRD) be resolved during structural elucidation?

  • 2D NMR : HSQC and HMBC correlate azidomethyl protons with adjacent carbons, ruling out positional isomers.
  • X-ray Crystallography : Resolves ambiguities in substituent orientation (e.g., nitro group para to azidomethyl).
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 4-azido-2-chloro-1-fluorobenzene) .

Q. What are the challenges in scaling up synthesis while maintaining azide stability?

  • Heat Dissipation : Use jacketed reactors to prevent localized overheating.
  • Batch vs. Flow Chemistry : Continuous flow systems reduce azide residence time at high temperatures.
  • Purification : Replace column chromatography with recrystallization (ethanol/water) for large-scale efficiency .

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